molecular formula C8H12O3 B15356992 (3-Oxocyclopentyl)methyl acetate

(3-Oxocyclopentyl)methyl acetate

Cat. No.: B15356992
M. Wt: 156.18 g/mol
InChI Key: ZIFHESYGBFPMKN-UHFFFAOYSA-N
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Description

(3-Oxocyclopentyl)methyl acetate is an ester derivative featuring a cyclopentane ring substituted with a ketone group at the 3-position and an acetoxymethyl group.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

(3-oxocyclopentyl)methyl acetate

InChI

InChI=1S/C8H12O3/c1-6(9)11-5-7-2-3-8(10)4-7/h7H,2-5H2,1H3

InChI Key

ZIFHESYGBFPMKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1CCC(=O)C1

Origin of Product

United States

Chemical Reactions Analysis

(3-Oxocyclopentyl)methyl acetate: undergoes various types of chemical reactions, including:

  • Oxidation: The ketone group in the compound can be further oxidized to form carboxylic acids or their derivatives.

  • Reduction: The ketone group can be reduced to form cyclopentanol or cyclopentane derivatives.

  • Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles to form different products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Cyclopentanone derivatives, carboxylic acids.

  • Reduction: Cyclopentanol, cyclopentane derivatives.

  • Substitution: Amides, esters, thioesters.

Scientific Research Applications

(3-Oxocyclopentyl)methyl acetate: has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which (3-oxocyclopentyl)methyl acetate exerts its effects depends on the specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Yield/Purification Applications Reference
(3-Oxocyclopentyl)methyl acetate C₈H₁₂O₃ ~156.18 (estimated) Cyclopentyl ketone, ester Not specified Solvent, synthesis intermediate N/A
Methyl 2-(3-oxocyclopentyl)malonate C₁₀H₁₄O₅ 214.21 Malonate ester, ketone Distilled (64–65°C at 150 mbar) Mechanochemical synthesis
Cyclopentyl 3-oxobutanoate C₉H₁₄O₃ 170.21 Acetoacetate ester Not specified Organic reactions, solvents
Methyl [3-oxo-2-(2-pentenyl)cyclopentyl]acetate C₁₃H₂₀O₃ 224.30 Unsaturated alkyl chain Not specified Diels-Alder reactions

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